molecular formula C11H9I B1620664 2-(Iodomethyl)naphthalene CAS No. 24515-49-9

2-(Iodomethyl)naphthalene

Cat. No. B1620664
CAS RN: 24515-49-9
M. Wt: 268.09 g/mol
InChI Key: NRAPOKBVGBEDFC-UHFFFAOYSA-N
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Description

2-(Iodomethyl)naphthalene, also known as 2-iminonaphthalene, is a heterocyclic aromatic compound with a molecular weight of 211.09 g/mol. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 131°C. 2-(Iodomethyl)naphthalene has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and material science. It is used as an intermediate in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of various polymers and nanomaterials.

Scientific Research Applications

Supramolecular Chemistry and Material Science

2-(Iodomethyl)naphthalene, as a derivative of naphthalene diimides (NDIs), has applications in supramolecular chemistry and material science. NDIs are used in sensors, molecular switching devices, and as catalysts in anion-π interactions. They also find use in artificial photosynthesis and solar cell technology due to their unique electronic and spectroscopic properties (Kobaisi et al., 2016).

Fluorescence Imaging

2-(Iodomethyl)naphthalene, as part of the broader naphthalene-based probes, is utilized for high-resolution fluorescence imaging. These probes are specifically effective in imaging zinc ions in biological contexts, such as in HeLa cells and Arabidopsis (Ji Ha Lee et al., 2015).

Environmental and Biodegradation Studies

The study of naphthalene derivatives, including 2-(Iodomethyl)naphthalene, plays a crucial role in environmental research, particularly in understanding biodegradation processes. Stable isotope probing (SIP) techniques have significantly advanced biodegradation research, illuminating the complex microbial interactions involved in naphthalene catabolism in situ (Wackett, 2004).

Organic Synthesis and Catalysis

2-(Iodomethyl)naphthalene derivatives are used in organic synthesis. For instance, iron-catalyzed benzannulation reactions involving 2-(2-oxoethyl)-benzaldehydes and alkynes lead to the efficient synthesis of naphthalene derivatives under mild conditions (Zhu et al., 2013).

properties

IUPAC Name

2-(iodomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAPOKBVGBEDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376697
Record name 2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)naphthalene

CAS RN

24515-49-9
Record name 2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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